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4-methyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine

Medicinal Chemistry SAR Exploration Library Design

Medicinal chemists seeking to map hydrophobic enzyme pockets face a lack of novel, underexplored thiadiazole-piperidine chemotypes. This compound provides a distinct isopropyl/4-methyl substitution pattern not found in commercial analogs. Key benefits: • Ideal for de novo screening libraries-no known bioactivity data, ensuring unbiased hit identification. • Critical SAR tool: isopropyl group (Taft Es ≈ -0.47) bridges the steric gap between methyl and tert-butyl analogs. • Single undefined chiral center simplifies hit validation. Reliable supply with batch-to-batch consistency.

Molecular Formula C11H19N3S
Molecular Weight 225.36 g/mol
CAS No. 2340989-44-6
Cat. No. B6432369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine
CAS2340989-44-6
Molecular FormulaC11H19N3S
Molecular Weight225.36 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2=NN=C(S2)C(C)C
InChIInChI=1S/C11H19N3S/c1-8(2)10-12-13-11(15-10)14-6-4-9(3)5-7-14/h8-9H,4-7H2,1-3H3
InChIKeyZUUUAVIFESVIPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine: Structural Identity & Procurement


4-Methyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine (CAS 2340989-44-6), also named 2-(4-methylpiperidin-1-yl)-5-isopropyl-1,3,4-thiadiazole, is a synthetic small molecule (C₁₁H₁₉N₃S, MW 225.36 g/mol, InChIKey ZUUUAVIFESVIPM-UHFFFAOYSA-N) belonging to the 1,3,4-thiadiazole-piperidine hybrid class . The compound features a 1,3,4-thiadiazole core substituted at C5 with an isopropyl group and at C2 with a 4-methylpiperidine moiety. As of May 2026, this specific compound has not been the subject of any published primary research article, patent containing quantitative biological data, or curated entry in authoritative pharmacological databases (ChEMBL, DrugBank, BindingDB) [1][2]. The ZINC database explicitly records the molecule as having 'no known activity' and 'no predicted activity' [2]. Its procurement value is therefore rooted in its distinct structural features—a combination of an isopropyl thiadiazole substituent and a 4-methylpiperidine ring—that differentiate it from numerous commercially available thiadiazole-piperidine analogs and position it as a candidate for de novo screening library construction or targeted SAR exploration.

Why Substitution with Analogs Fails


Within the 1,3,4-thiadiazole-piperidine chemotype, subtle variations at the thiadiazole C5 position and the piperidine N-substitution produce profound differences in target engagement, potency, and physicochemical properties [1]. For example, replacing the C5 isopropyl group of the target compound with a methyl group (e.g., 1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine, CAS not available) reduces lipophilicity (estimated LogP decrease of approximately 0.5–0.8 units based on fragment-based calculations) and alters steric complementarity with hydrophobic enzyme pockets [2]. The 4-methyl substituent on the piperidine ring introduces a specific steric and electronic environment distinct from the unsubstituted piperidine or 4-benzylpiperidine variants, which have been shown to yield differential anticancer IC₅₀ values in the 1.52–28.1 μM range against MCF-7 cells [3]. Even the closely related tert-butyl analog, 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylpiperidine (CAS 2549031-40-3), differs in steric bulk and metabolic susceptibility [4]. Generic substitution of any 1,3,4-thiadiazole-piperidine derivative for the target compound in a screening cascade or SAR program without verifying the specific isopropyl/4-methyl substitution pattern risks identifying false negatives or positives and undermines the interpretability of structure-activity relationships [5].

Evidence for Differentiated Procurement


C5 Substituent Differentiation: Isopropyl vs. tert-Butyl

The closest commercially cataloged analog to the target compound is 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylpiperidine (CAS 2549031-40-3), which shares the same 4-methylpiperidine-thiadiazole scaffold but replaces the isopropyl group at the thiadiazole C5 position with a tert-butyl group [1]. This substitution represents a distinct steric environment: isopropyl (branched, secondary carbon attachment) vs. tert-butyl (bulkier, quaternary carbon attachment). Class-level SAR from 1,3,4-thiadiazole derivatives indicates that C5 substituent size directly modulates target binding affinity; for instance, the tert-butyl-substituted thiadiazole derivative exhibited an IC₅₀ of 1.7 μM against a human pancreatic cancer cell line, while isopropyl-bearing analogs in related oxadiazole series showed differing potency profiles [2]. The isopropyl group in the target compound is predicted to confer a LogP approximately 0.3–0.5 units lower than the tert-butyl analog (isopropyl fragment contribution ≈ 1.3; tert-butyl contribution ≈ 1.8), which may translate to differential aqueous solubility and protein binding characteristics [3].

Medicinal Chemistry SAR Exploration Library Design

4-Methylpiperidine Substituent Differentiation

The 4-methyl substitution on the piperidine ring distinguishes the target compound from analogs bearing unsubstituted piperidine (e.g., 1-(1,3,4-thiadiazol-2-yl)piperidine), 4-hydroxyethylpiperidine (e.g., 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs), and 4-benzylpiperidine [1]. In the 1,3,4-thiadiazole-piperidine class, piperidine ring substitution profoundly influences biological activity. A comprehensive review of anticancer 1,3,4-thiadiazoles reported that replacement of the piperazine nucleus with 4-benzylpiperidine yielded the highest potency against MCF-7 cells (IC₅₀ = 2.32 μM), while other substitutions spanned a potency range of 1.52–28.1 μM [1]. 4-Hydroxyethylpiperidine thiadiazoles were designed as selective GLS1 inhibitors with antiproliferative IC₅₀ values of approximately 0.8 μM against HCT116 cells [2]. The 4-methylpiperidine motif in the target compound offers intermediate steric bulk (neither hydrogen nor benzyl) and increased lipophilicity relative to the hydroxyethyl variant, representing a distinct point in the SAR landscape that cannot be adequately modeled by screening only unsubstituted or benzyl-substituted analogs [3].

Anticancer Screening Kinase Inhibition Target Engagement

Predicted Solubility & Lipophilicity Profile

Physicochemical property predictions based on the 1,3,4-thiadiazole-piperidine scaffold class indicate that the target compound occupies a favorable drug-like chemical space distinct from more polar analogs. The piperidine nitrogen in related thiadiazole-piperidine compounds has a predicted pKa of approximately 11.3, with thiadiazole protons exhibiting weakly acidic character (pKa ~6.8), enabling pH-dependent solubility modulation . Available ALOGPS predictions for a structurally analogous 2-(piperidin-3-yl)-1,3,4-thiadiazole indicate water solubility of 0.19 g/L and LogP of 3.7 [1]. The target compound, bearing a 4-methylpiperidine (increased lipophilicity vs. unsubstituted piperidine) and isopropyl thiadiazole (greater lipophilicity than methyl or amino substituents), is predicted to exhibit a calculated LogP in the range of 3.0–3.5, which sits within the optimal oral drug-like space (LogP < 5) while being measurably higher than more polar variants such as 5-(4-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine (CAS 71125-48-9, predicted LogP ~1.5–2.0 due to the amine substituent) .

ADME Prediction Drug-likeness Formulation

Antimicrobial Potential: Class-Level MIC Landscape

The 1,3,4-thiadiazole-piperidine class has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi [1]. In a study of 1,3,4-thiadiazole-piperazine derivatives, compounds exhibited MIC values as low as 25 μg/mL against E. faecalis (ATCC 51922) [2]. Broader class-level data indicate that certain thiadiazole derivatives achieve MIC values of 62.5 μg/mL against S. aureus [3]. While no direct MIC data exist for the target compound itself, its structural features—specifically the isopropyl group enhancing membrane permeability and the 4-methylpiperidine contributing to target binding—are consistent with the pharmacophoric elements associated with antimicrobial activity in this class [4]. The target compound thus represents a structurally distinct, commercially available entry point for antimicrobial screening panels that currently lack the specific isopropyl-thiadiazole/4-methylpiperidine combination.

Antimicrobial Screening Antibacterial MIC Determination

True Novelty: No Prior Bioactivity Data

A comprehensive search of ChEMBL, PubChem BioAssay, DrugBank, BindingDB, and PubMed as of April 2026 confirms that CAS 2340989-44-6 has zero curated bioactivity records, zero reported IC₅₀/Ki/Kd values, and is not cited in any patent with quantitative biological data [1][2]. The ZINC database entry (ZINC245205019) explicitly states 'no known activity' and 'no predicted activity' [2]. This stands in contrast to structurally related analogs: 5-(4-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine (CAS 71125-48-9) is reported as a Wnt signaling pathway inhibitor and KYN-OH inhibitor ; 1-(1,3,4-thiadiazol-2-yl)piperidin-4-ol derivatives are established GLS1 inhibitors with antiproliferative IC₅₀ values of 0.8 μM [3]; and 2-piperidinopiperidine-5-arylthiadiazoles are characterized as histamine H3 receptor antagonists with single-digit nanomolar potency [4]. The complete absence of prior biological characterization for the target compound translates to a clean intellectual property starting point and eliminates the risk of rediscovering known pharmacology, which is particularly valuable for organizations seeking to build proprietary screening libraries or initiate novel target-based drug discovery programs [5].

Drug Discovery High-Throughput Screening Hit Identification

High-Value Application Scenarios


De Novo Screening Library Construction

The compound's undocumented biological profile makes it an ideal candidate for inclusion in proprietary screening libraries where true novelty is at a premium. Unlike the extensively characterized 2-amino-substituted or hydroxyethylpiperidine thiadiazole analogs (e.g., GLS1 inhibitors with established IC₅₀ values), the target compound offers a clean slate for primary screening against novel or underexplored targets [1]. Its predicted LogP of 3.0–3.5 falls within acceptable screening library parameters, and its single undefined chiral center does not introduce enantiomeric complexity that would complicate hit validation cascades [2].

SAR Exploration of C5 Substituent Effects

For medicinal chemistry teams investigating the impact of thiadiazole C5 substitution on target engagement, the target compound provides a critical intermediate data point between the smaller methyl-substituted analog (1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine, used in crystallographic fragment screening [3]) and the bulkier tert-butyl variant (CAS 2549031-40-3). The isopropyl group's steric parameter (Taft Es ≈ -0.47) lies between methyl (Es = 0.00) and tert-butyl (Es ≈ -1.54), enabling systematic mapping of hydrophobic pocket dimensions [4].

Antimicrobial Hit Identification

Given the established antimicrobial activity of 1,3,4-thiadiazole-piperidine/piperazine derivatives (MIC values ranging from 25 μg/mL against E. faecalis to 62.5 μg/mL against S. aureus) [5][6], the target compound offers a novel substitution pattern not yet evaluated in published antimicrobial SAR studies. Incorporating this compound into phenotypic screening panels against ESKAPE pathogens or drug-resistant fungal strains may yield hits with differentiated resistance profiles compared to existing thiadiazole-based antimicrobial leads.

Computational Drug Discovery Benchmarking

The target compound's well-defined SMILES string, single undefined stereocenter, and moderate molecular weight (225.36 Da) make it suitable as a test ligand for benchmarking docking algorithms, molecular dynamics simulations, or machine learning-based activity prediction models [2]. Its absence from all major bioactivity databases provides an unbiased test case for evaluating the performance of virtual screening methodologies without confounding by training set contamination [7].

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